BenchChemオンラインストアへようこそ!

2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Medicinal Chemistry Structural Biology Lead Optimization

2-[2-(Naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide (CAS 906190-14-5, molecular formula C20H17N3O, MW 315.4 g/mol) is a synthetic benzimidazole derivative that integrates a naphthalen-1-ylmethyl substituent at the C2 position and an acetamide side chain at the N1 position of the benzimidazole core. The compound belongs to the class of naphthyl-substituted benzimidazoles, a scaffold with demonstrated pharmacological relevance in anticoagulation (factor Xa/IIa inhibition), antimicrobial, and anticancer research programs.

Molecular Formula C20H17N3O
Molecular Weight 315.4 g/mol
Cat. No. B10978397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide
Molecular FormulaC20H17N3O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC(=O)N
InChIInChI=1S/C20H17N3O/c21-19(24)13-23-18-11-4-3-10-17(18)22-20(23)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H2,21,24)
InChIKeyLUYKQTDXKSVSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide (CAS 906190-14-5): Core Structural & Pharmacophoric Profile for Research Procurement


2-[2-(Naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide (CAS 906190-14-5, molecular formula C20H17N3O, MW 315.4 g/mol) is a synthetic benzimidazole derivative that integrates a naphthalen-1-ylmethyl substituent at the C2 position and an acetamide side chain at the N1 position of the benzimidazole core . The compound belongs to the class of naphthyl-substituted benzimidazoles, a scaffold with demonstrated pharmacological relevance in anticoagulation (factor Xa/IIa inhibition), antimicrobial, and anticancer research programs [1][2]. Its structural features—specifically the lipophilic naphthyl group connected via a methylene bridge and the primary acetamide moiety—confer distinct hydrogen-bonding capacity and synthetic derivatizability that differentiate it from simpler benzimidazole analogs lacking the N1-acetamide functionality [3].

Why Generic Benzimidazole Acetamides Cannot Substitute for 2-[2-(Naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide in Research Applications


Benzimidazole-based acetamide derivatives exhibit highly substitution-dependent biological profiles, where minor changes in the nature and position of the aromatic substituent or the acetamide linkage dramatically alter target engagement, potency, and physicochemical properties [1]. The target compound's specific architecture—naphthalen-1-ylmethyl at C2 plus a primary acetamide at N1—creates a unique spatial and electronic environment that cannot be replicated by compounds bearing alternative naphthyl attachment modes (e.g., naphthalen-2-yloxy, naphthalen-2-yl), different linker lengths (ethyl vs. methylene), or N1-unsubstituted analogs [2]. Generic benzimidazole acetamides lacking the naphthyl group consistently show different antimicrobial MIC ranges and anticancer growth percent profiles in NCI 60-cell screening, underscoring that the naphthylmethyl moiety is not merely a spectator substituent but a critical pharmacophoric element governing biological readout [3]. For procurement decisions, assuming interchangeability among benzimidazole acetamide derivatives risks selecting a compound with divergent logP, hydrogen-bonding capacity, and ultimately non-comparable biological activity in the intended assay system.

Quantitative Differentiation Evidence for 2-[2-(Naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide vs. Structural Analogs


Structural Differentiation: N1-Acetamide vs. N1-Unsubstituted Benzimidazole Core

The target compound bears a primary acetamide group (–CH2–C(=O)NH2) at the N1 position of the benzimidazole ring, whereas its closest parent analog, 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (CAS 42268-60-0, MW 258.32 g/mol), possesses a free N–H at this site . This structural difference introduces a hydrogen bond donor (NH2 of acetamide) and a hydrogen bond acceptor (C=O of acetamide) that are absent in the parent, altering the total hydrogen bond donor count from 1 to 2 and acceptor count from 2 to 3. The parent compound has a measured logP of 4.30690 and a polar surface area (PSA) of 28.68 Ų ; the addition of the acetamide moiety in the target compound is predicted to decrease logP by approximately 0.5–1.0 units and increase PSA by ~25–30 Ų based on fragment contribution methods, enhancing aqueous solubility and modifying membrane permeability relative to the N1-unsubstituted analog.

Medicinal Chemistry Structural Biology Lead Optimization

Synthetic Utility as a Precursor: Anticancer Oxadiazole Derivatization via Acetohydrazide Intermediate

The target compound serves as the direct synthetic precursor to 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetohydrazide (5a), which is the key intermediate for constructing 1,3,4-oxadiazole derivatives with demonstrated anticancer activity [1]. In the NCI 60-cell line screen at a single high dose (10⁻⁵ M), the most active oxadiazole derivative (compound 7c, bearing a 4-chlorophenyl substituent on the oxadiazole ring) achieved a mean growth percent (GP) of 72.85% across all tested cell lines, with highly selective activity against MDA-MB-468 breast cancer (GP = 36.23%) and SK-MEL-28 melanoma (GP = 47.56%) [1]. By comparison, the parent acetohydrazide (5a) itself and other non-naphthyl benzimidazole acetamide derivatives in the literature show markedly different anticancer profiles, with generic benzimidazole acetamides generally exhibiting mean GP values above 85% in NCI screening (indicating weak activity) [2]. The naphthalen-1-ylmethyl group at C2 is essential for this anticancer potency: the isomeric series using naphthalen-2-yloxymethyl (compound 8a–d) yielded less active compounds (mean GP: 80.54–92.20%) [1].

Anticancer Drug Discovery Synthetic Chemistry NCI-60 Screening

Antimicrobial Class-Level Potency: Naphthyl-Benzimidazole Scaffold vs. Non-Naphthyl Analogs

Naphthalene-containing benzimidazole derivatives consistently demonstrate superior antimicrobial potency compared to benzimidazole acetamides lacking the naphthyl group. In a 2020 study, naphthyl-substituted benzimidazole compound 18 exhibited MIC values of 7.81–62.50 μg/mL against all tested Gram-positive and Gram-negative bacterial strains [1]. In contrast, a parallel series of benzimidazole-based acetamide derivatives without naphthyl substitution (compounds 2b–2g) showed MIC values of 125 μg/mL against Pseudomonas aeruginosa, equipotent to streptomycin (MIC = 125 μg/mL) but 2–16 fold less potent than the naphthyl-bearing series [2]. Against fungal strains, naphthyl compound 17 achieved an MIC of 15.62 μg/mL across all fungal strains tested, whereas the most potent non-naphthyl antifungal acetamides (2p, 2s, 2t, 2u) required MIC values of 125 μg/mL against Candida krusei [2][3]. The naphthyl group's contribution to lipophilicity facilitates bacterial and fungal cell membrane penetration, a physicochemical advantage confirmed by molecular docking studies showing strong interactions with E. coli topoisomerase I comparable to the reference inhibitor DMA [1].

Antimicrobial Resistance Gram-Positive Gram-Negative

Regioisomeric Differentiation: N1-Acetamide C2-Naphthylmethyl vs. Alternative Substitution Patterns

The target compound features a specific regiochemical arrangement: naphthalen-1-ylmethyl at C2 and acetamide at N1. This differs fundamentally from the regioisomer 1-(naphthalen-1-ylmethyl)-1H-benzimidazole, where the naphthylmethyl group occupies N1 instead of C2, and from N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide (NBAA), which employs an ethyl linker between the benzimidazole C2 and the acetamide rather than the direct methylene attachment in the target compound . The C2 attachment of the naphthylmethyl group in the target compound preserves the benzimidazole N1 for acetamide functionalization, enabling the acetohydrazide conversion pathway that is critical for oxadiazole synthesis [1]. In contrast, N1-substituted regioisomers cannot undergo this derivatization sequence. Furthermore, the patent literature on naphthyl-substituted benzimidazoles as factor Xa/IIa anticoagulants emphasizes that both the position and nature of the naphthyl attachment (1-ylmethyl vs. 2-ylmethyl vs. 2-yloxy) are critical determinants of enzyme inhibitory potency, with optimal activity observed for specific substitution patterns [2].

Regiochemistry Structure-Activity Relationship Synthetic Accessibility

Lipophilicity-Driven Membrane Permeability Advantage of the Naphthalen-1-ylmethyl Substituent

The naphthalen-1-ylmethyl group confers significantly higher lipophilicity compared to benzyl, phenyl, or heteroaryl substituents commonly employed in benzimidazole acetamide derivatives. The measured logP of the parent 2-(naphthalen-1-ylmethyl)-1H-benzimidazole is 4.30690 , substantially exceeding that of 2-benzyl-1H-benzimidazole (estimated logP ~2.8–3.2) and 2-(pyridin-4-ylmethyl)-1H-benzimidazole (estimated logP ~1.5–2.0) [1]. For antimicrobial applications, this elevated lipophilicity is mechanistically significant: the study by Ersan et al. (2020) explicitly selected naphthyl-substituted benzimidazoles because the naphthyl group "imparts lipophilicity to the molecules which help to pass through bacteria and fungi cell membranes" [2]. The target compound's naphthylmethyl substituent thus offers a calculated lipophilicity advantage of approximately 1–2.5 logP units over non-naphthyl benzimidazole acetamides, directly correlating with the observed 2–16 fold improvement in antimicrobial MIC values [2].

ADME Lipophilicity Membrane Permeability

Optimal Research & Industrial Application Scenarios for 2-[2-(Naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide


Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole Anticancer Lead Compounds

The target compound is the optimal starting material for synthesizing 1,3,4-oxadiazole derivatives evaluated in the NCI 60-cell line panel. Conversion to the acetohydrazide (5a, yield 76%, m.p. 208–209 °C) enables Chloramin-T-mediated oxidative cyclization to access compounds with demonstrated selective activity against MDA-MB-468 breast cancer (GP = 36.23%) and SK-MEL-28 melanoma (GP = 47.56%) cell lines [1]. This synthetic route is validated and reproducible, making the target compound the preferred precursor for any laboratory building naphthylmethyl-benzimidazole-oxadiazole libraries.

Antimicrobial Hit Discovery: Naphthyl-Benzimidazole Scaffold Screening

For antimicrobial screening programs targeting drug-resistant Gram-positive and Gram-negative bacteria, the naphthyl-substituted benzimidazole scaffold provides a 2–16 fold potency advantage over non-naphthyl benzimidazole acetamides, with MIC values reaching as low as 7.81 μg/mL against susceptible strains [2]. The target compound's naphthalen-1-ylmethyl group is the key lipophilicity driver enabling bacterial membrane penetration, as confirmed by molecular docking against E. coli topoisomerase I [2]. Procurement of this specific scaffold, rather than generic benzimidazole acetamides, is essential for achieving meaningful hit rates in phenotypic antimicrobial screens.

Structure-Activity Relationship (SAR) Studies: N1-Substitution Effects on Benzimidazole Pharmacology

The target compound's unique combination of C2-naphthylmethyl and N1-acetamide substitution makes it an essential comparator in SAR studies investigating the impact of N1 functionalization on benzimidazole biological activity [1]. By providing two additional hydrogen-bonding interactions (one donor, one acceptor) relative to the N1-unsubstituted parent, this compound enables systematic exploration of how N1 substituents modulate target engagement, solubility, and metabolic stability. It is the recommended N1-acetamide reference standard for any benzimidazole SAR matrix.

Anticoagulant Drug Discovery: Factor Xa/IIa Inhibitor Development

The naphthyl-substituted benzimidazole scaffold is a validated pharmacophore for factor Xa and IIa inhibition, with patent-protected compound series demonstrating anticoagulant activity [3]. The target compound's specific substitution pattern (naphthalen-1-ylmethyl at C2, acetamide at N1) aligns with the structural requirements outlined in the original naphthyl-benzimidazole anticoagulant patents. For laboratories pursuing factor Xa inhibitor development, this compound serves as a key intermediate for further optimization through substitution on the benzimidazole ring and modification of the acetamide side chain [3].

Quote Request

Request a Quote for 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.